molecular formula C5H8N4O B13489193 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13489193
M. Wt: 140.14 g/mol
InChI Key: CPDRDFQYODCJOL-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is a compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing an oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another method involves the cyclization of diols or halohydrins under basic conditions .

For the triazole ring, the Huisgen 1,3-dipolar cycloaddition is often employed. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The final step involves coupling the oxetane and triazole moieties under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for the Paternò–Büchi reaction and the Huisgen cycloaddition to improve efficiency and yield. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxetan-3-one derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted oxetane and triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can act as a bioisostere, mimicking the electronic and steric properties of other functional groups, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Biological Activity

1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine is a novel compound that combines an oxetane ring with a triazole moiety. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
CAS Number 2137715-19-4
IUPAC Name This compound

The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxetane ring may serve as a bioisostere, mimicking the properties of carboxylic acids, while the triazole ring can engage in hydrogen bonding and π-π interactions with biomolecules. This dual functionality enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing triazole rings have been shown to exhibit significant antibacterial effects against various pathogens. In a comparative study:

CompoundMIC (μg/mL) against S. pneumoniaeReference
1-(Oxetan-3-yl)-1H-triazole5000
Amphotericin B<312

This indicates that while 1-(Oxetan-3-yl)-1H-triazol-3-amine shows some activity, further optimization may be necessary to enhance its efficacy.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated its effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the findings:

CompoundCell LineIC₅₀ (μM)Reference
1-(Oxetan-3-yl)-1H-triazoleMCF-724.74
TamoxifenMCF-75.12
5-FluorouracilMCF-724.74

The IC₅₀ value indicates that the compound has comparable potency to established drugs like Tamoxifen and 5-Fluorouracil, suggesting its potential as a lead compound for further development.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of triazole and oxetane compounds to evaluate their biological activities:

  • Synthesis and Evaluation : A study synthesized a series of compounds based on triazole and oxadiazole structures, finding that certain derivatives exhibited enhanced antibacterial and anticancer activities compared to traditional agents .
  • Hybrid Molecules : Research into hybrid molecules combining triazoles with other heterocycles has shown promising results in terms of increased biological activity against various targets .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1-(oxetan-3-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H8N4O/c6-5-7-3-9(8-5)4-1-10-2-4/h3-4H,1-2H2,(H2,6,8)

InChI Key

CPDRDFQYODCJOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=NC(=N2)N

Origin of Product

United States

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